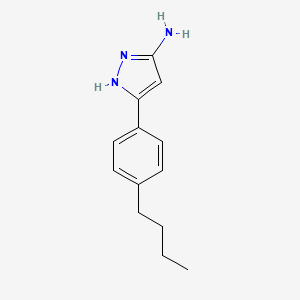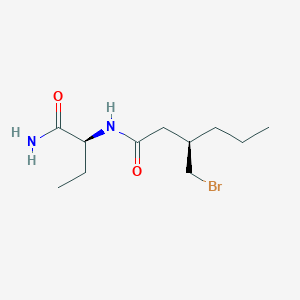
(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a bromomethyl group, and a hexanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the formation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Incorporation of the Amino Group: The amino group is incorporated through a nucleophilic substitution reaction, where an appropriate amine reacts with the bromomethyl intermediate.
Industrial Production Methods
Industrial production of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted hexanamides.
Aplicaciones Científicas De Investigación
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group may act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(iodomethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(methyl)hexanamide
Uniqueness
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. This unique reactivity can be leveraged in various synthetic and biological applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H21BrN2O2 |
|---|---|
Peso molecular |
293.20 g/mol |
Nombre IUPAC |
(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(bromomethyl)hexanamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15)/t8-,9+/m1/s1 |
Clave InChI |
PCXFNRIBJHZFJF-BDAKNGLRSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CBr |
SMILES canónico |
CCCC(CC(=O)NC(CC)C(=O)N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


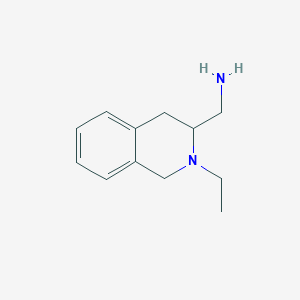
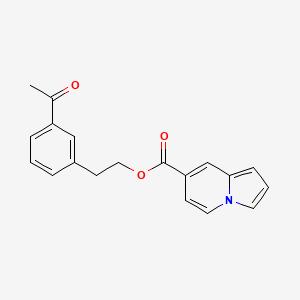
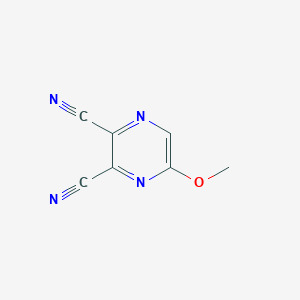
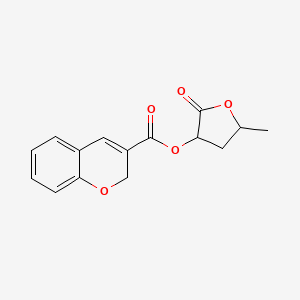
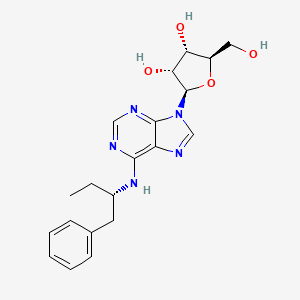
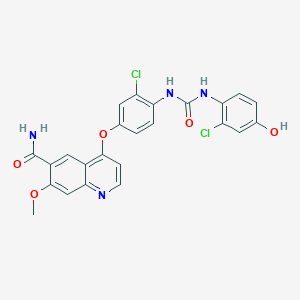

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
